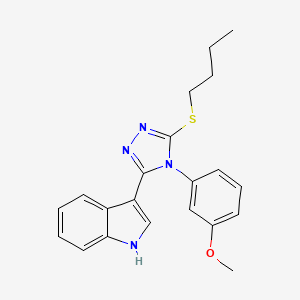

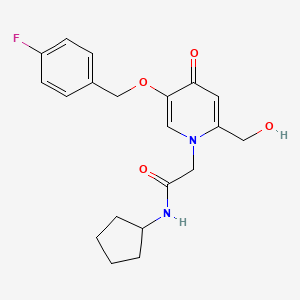

![molecular formula C19H16N2O3 B2943133 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide CAS No. 941879-16-9](/img/structure/B2943133.png)

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular structure of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions .Aplicaciones Científicas De Investigación

Polymer Science

The compound “N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide” has been used in the synthesis of copolymers . These copolymers absorb light in a wide visible spectral range (300–800 nm), making them potentially useful in the manufacture of solar photocells .

Fungicidal Activity

Research on analogs similar to “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide” shows promising antibacterial activity. These compounds could be used as potential antibacterial and antifungal agents.

Drug Discovery and Medicinal Chemistry

Compounds containing benzo[d]thiazole moieties, like “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide”, are frequently explored for their therapeutic potential. They have been evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), showcasing their importance in developing cancer therapies.

Carbonic Anhydrase Inhibition

Isoxazole and benzothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoforms. This is relevant for conditions like glaucoma and neuropathic pain.

Antitumor Activity

The heterocyclic fragment in “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide” is a well-known pharmacophore. Among the functional derivatives of which compounds with antitumor activity have been found .

Antiviral Activity

Compounds similar to “N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide” have demonstrated potential antiviral properties .

Mecanismo De Acción

Mode of Action

It is known that isoxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Biochemical Pathways

Isoxazole derivatives are often intermediates in the biosynthesis of alkaloids . They usually consist of a cyclopentane ring fused to a six-membered oxygen heterocycle

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary research suggests that isoxazole derivatives may have a range of effects, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Propiedades

IUPAC Name |

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-18(20-19-16-10-5-11-17(16)21-24-19)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-4,6-9,12H,5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDLEINXSBSCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(ON=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2943053.png)

![N-[4-(propan-2-yl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2943058.png)

![4-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2943059.png)

![(2Z)-2-[4-(1H-pyrrol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2943060.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)